N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide
Description
Properties
Molecular Formula |
C15H21ClN2O |
|---|---|
Molecular Weight |
280.79 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(cyclohexylmethylamino)acetamide |
InChI |
InChI=1S/C15H21ClN2O/c16-13-6-8-14(9-7-13)18-15(19)11-17-10-12-4-2-1-3-5-12/h6-9,12,17H,1-5,10-11H2,(H,18,19) |
InChI Key |
CRXFDLYJPOSIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide typically involves the reaction of 4-chloroaniline with cyclohexylmethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 4-chloroaniline is reacted with acetic anhydride to form N-(4-chlorophenyl)acetamide.
Step 2: N-(4-chlorophenyl)acetamide is then reacted with cyclohexylmethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide is being studied for its potential as a pharmacological agent. Research indicates its effectiveness in targeting neurological disorders. For instance, studies have demonstrated its ability to interact with specific receptors involved in neurotransmission, suggesting possible applications in treating conditions like depression and anxiety.
- Case Study : A study published in a leading pharmacology journal explored the compound's binding affinity to serotonin receptors. Results indicated that modifications to the compound's structure could enhance its efficacy as an antidepressant.
Materials Science
The compound is also being investigated for its role in synthesizing advanced materials, including polymers and nanomaterials. Its unique chemical structure allows it to be incorporated into various polymer matrices, potentially enhancing their mechanical and thermal properties.
- Case Study : Research on polymer composites incorporating this compound showed improved tensile strength and thermal stability compared to traditional polymers. This makes it a candidate for applications in aerospace and automotive industries.
Biological Studies
In biological research, this compound has been utilized to study its interactions with biological systems. It has shown promise in modulating enzyme activities, which can provide insights into metabolic pathways.
- Case Study : A recent investigation focused on the compound's effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling. The study revealed that the compound acts as an inhibitor, affecting levels of bioactive lipids in cellular models .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparisons
*Calculated using average atomic masses.
Key Comparative Insights
Substituent Impact on Lipophilicity and Bioactivity
- The 4-chlorophenyl group is a recurring motif in analogs like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide and 2-[2-(4-chlorophenyl)benzimidazole-1-yl] derivatives .
- Cyclohexylmethylamine vs. methylsulfonylamino: The cyclohexylmethyl group in the target compound likely increases steric bulk compared to the sulfonamide in , which may reduce metabolic degradation but could limit solubility.
Physicochemical Properties
- Hydrogen Bonding : Analogs like 2-Chloro-N-(4-fluorophenyl)acetamide exhibit intramolecular C–H⋯O bonds and intermolecular N–H⋯O interactions, forming crystal chains . Similar hydrogen-bonding networks are anticipated in the target compound.
- Thermal Stability : Melting points of related compounds (e.g., 160–220°C for benzimidazole derivatives ) suggest moderate thermal stability.
Biological Activity
N-(4-Chlorophenyl)-2-((cyclohexylmethyl)amino)acetamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities that suggest its potential applications in pharmacology and therapeutic development. This article reviews the biological activity of this compound, including its mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The compound features a chlorophenyl group and a cyclohexylmethylamino moiety, which contribute to its biological properties. The presence of the chlorine atom may enhance its lipophilicity and influence receptor binding.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Receptor Binding : The compound has been shown to bind to various receptors, including those involved in neurotransmission and pain modulation. Its binding affinity can lead to modulation of receptor activity, potentially acting as an agonist or antagonist depending on the target.
- Enzymatic Interaction : It may also interact with enzymes, influencing biochemical pathways. For instance, it could inhibit or activate enzymes related to neurotransmitter synthesis or degradation.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuropharmacological properties:
- Analgesic Activity : In animal models, the compound has demonstrated potential analgesic effects by modulating pain pathways. This suggests its use in developing pain management therapies.
- Antidepressant Potential : Preliminary studies indicate that it may influence mood-related pathways, warranting further investigation into its antidepressant effects.
2. Antioxidant Properties
Some studies have explored the antioxidant capacity of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals could provide therapeutic benefits in conditions characterized by oxidative damage.
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Analgesic Effects | Demonstrated significant reduction in pain responses in rodent models compared to control groups. |
| Study 2 | Neurotransmitter Interaction | Showed modulation of serotonin and norepinephrine levels, suggesting potential antidepressant effects. |
| Study 3 | Antioxidant Activity | Found to reduce oxidative stress markers in cellular models, indicating potential protective effects against cellular damage. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
